

The Discovery and Synthesis of Razaxaban Hydrochloride: A Technical Overview

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Compound of Interest		
Compound Name:	Razaxaban Hydrochloride	
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Abstract

Razaxaban Hydrochloride (DPC-906, BMS-561389) is a potent, selective, and orally bioavailable inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. Developed as a potential antithrombotic agent, its discovery marked a significant advancement in the pursuit of novel oral anticoagulants. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of Razaxaban Hydrochloride. It includes a summary of its inhibitory potency and selectivity, pharmacokinetic profile, and findings from clinical trials. Detailed experimental protocols for its synthesis and key biological assays are also presented, alongside visualizations of its mechanism and development workflow.

Introduction

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa (FXa) occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for the development of anticoagulants.[1] Direct FXa inhibitors, such as those in the "-xaban" class, offer a promising therapeutic alternative to traditional anticoagulants like warfarin and heparin, with the potential for a more predictable pharmacokinetic and pharmacodynamic profile, fixed-dosing, and a reduced need for routine monitoring.[2]



Razaxaban emerged from a research program aimed at optimizing a series of pyrazole-based FXa inhibitors.[3] The key innovation in its design was the incorporation of an aminobenzisoxazole moiety as the P1 ligand, which was found to significantly improve selectivity for FXa over other serine proteases like trypsin and plasma kallikrein.[3] Further optimization of the P4 moiety led to enhanced permeability and reduced protein binding, culminating in the selection of Razaxaban for clinical development.[3]

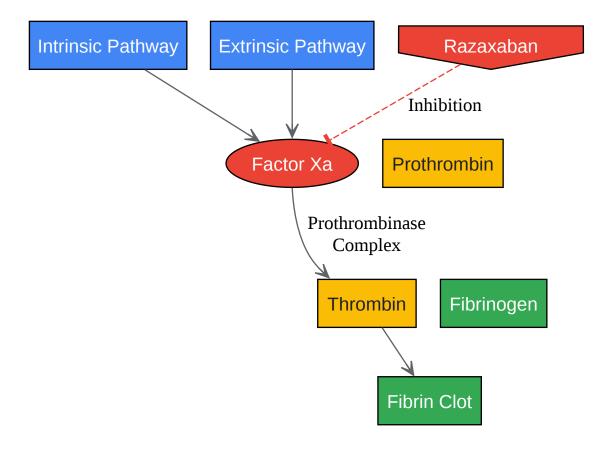
Chemical and Physical Properties

Property	Value
Chemical Name	1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl- N-[2-fluoro-4- [(2'- dimethylaminomethyl)imidazol-1-yl]phenyl]-1H- pyrazole-5-carboxamide hydrochloride
Molecular Formula	C24H21CIF4N8O2
Molecular Weight	564.93 g/mol
CAS Number	405940-76-3 (HCl salt)
Appearance	White to off-white solid

Mechanism of Action

Razaxaban is a direct, competitive inhibitor of Factor Xa.[4] By binding to the active site of FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of the coagulation cascade and reducing fibrin clot formation.





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Figure 1: Razaxaban's inhibition of Factor Xa in the coagulation cascade.

Biological Activity and Selectivity

Razaxaban is a highly potent inhibitor of Factor Xa. The introduction of the aminobenzisoxazole group as the P1 ligand was a key factor in improving its selectivity against other serine proteases.



Enzyme	Inhibition (Ki or IC50)	Selectivity vs. Factor Xa
Factor Xa	Potent inhibition (specific value not publicly available)	-
Trypsin	Significantly less potent inhibition compared to Factor Xa	High
Plasma Kallikrein	Significantly less potent inhibition compared to Factor Xa	High

Note: While the primary literature confirms high selectivity, specific Ki or IC50 values for Razaxaban against Factor Xa and other proteases are not readily available in the public domain. The development of Razaxaban predates the widespread practice of including detailed biological data in supplementary information of publications.

Pharmacokinetics

Studies in healthy volunteers have demonstrated that Razaxaban is well-absorbed orally, with a predictable pharmacokinetic profile.

Parameter	Value (for single doses of 10-200 mg)	
Tmax (Time to Maximum Concentration)	1 - 6 hours	
Cmax (Maximum Concentration)	Dose-proportional increase	
AUC (Area Under the Curve)	Dose-proportional increase	
Steady State	Achieved within 3-4 days with multiple doses	

Clinical Trials

Razaxaban advanced to Phase II clinical trials for the prevention of venous thromboembolism (VTE) in patients undergoing total knee replacement surgery.

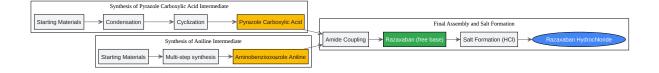


Dose of Razaxaban (twice daily)	Incidence of VTE	Incidence of Major Bleeding
25 mg	Lower than enoxaparin	Not reported
50 mg	Lower than enoxaparin	Increased
75 mg	Lower than enoxaparin	Increased
100 mg	Lower than enoxaparin	Increased
Enoxaparin (control)	Higher than all Razaxaban doses	Baseline

While Razaxaban showed a dose-dependent reduction in the incidence of VTE compared to the standard of care, enoxaparin, the three higher doses were associated with a significant increase in major bleeding events.[5] This led to the premature termination of these study arms and ultimately the discontinuation of Razaxaban's clinical development.

Experimental Protocols Synthesis of Razaxaban Hydrochloride

The synthesis of **Razaxaban Hydrochloride** is a multi-step process. A general synthetic scheme is outlined below, based on patent literature.[5]



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Figure 2: General synthetic workflow for Razaxaban Hydrochloride.

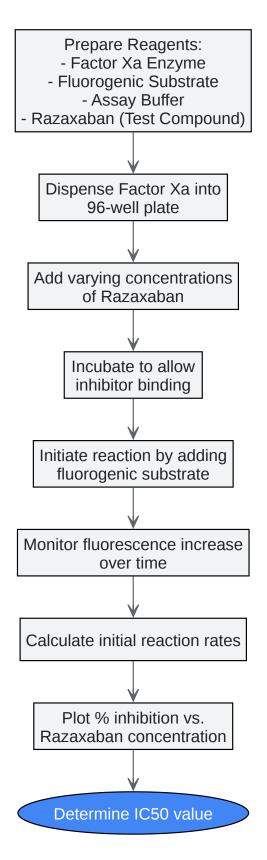
Detailed Protocol (Illustrative, based on general procedures):

- Preparation of the Pyrazole Carboxylic Acid Intermediate:
 - A suitable hydrazine derivative is reacted with a 1,3-dicarbonyl compound in a condensation reaction.
 - The resulting intermediate undergoes cyclization to form the pyrazole ring system.
 - The ester group on the pyrazole is then hydrolyzed to yield the corresponding carboxylic acid.
- Preparation of the Aminobenzisoxazole Aniline Intermediate:
 - The synthesis of this intermediate typically involves multiple steps, starting from commercially available substituted anilines and benzonitriles.
 - Key steps may include nitration, reduction, and the formation of the isoxazole ring.
- Amide Coupling and Salt Formation:
 - The pyrazole carboxylic acid and the aminobenzisoxazole aniline are coupled using a standard peptide coupling reagent (e.g., HATU, HOBt) in an appropriate solvent (e.g., DMF, DCM).
 - The resulting Razaxaban free base is purified by chromatography.
 - The purified free base is dissolved in a suitable solvent (e.g., methanol, ethanol) and treated with a solution of hydrochloric acid in an ethereal solvent to precipitate Razaxaban Hydrochloride.
 - The solid product is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Factor Xa Inhibition Assay



The inhibitory activity of Razaxaban against Factor Xa can be determined using a fluorometric assay.





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Figure 3: Experimental workflow for Factor Xa inhibition assay.

Protocol:

Reagent Preparation:

- Prepare a stock solution of human Factor Xa in a suitable assay buffer (e.g., Tris-HCl with NaCl, CaCl2, and BSA).
- Prepare a stock solution of a fluorogenic Factor Xa substrate (e.g., a peptide substrate conjugated to a fluorophore like AMC) in DMSO or assay buffer.
- Prepare a series of dilutions of Razaxaban Hydrochloride in assay buffer.

Assay Procedure:

- In a 96-well microplate, add a fixed amount of the Factor Xa enzyme solution to each well.
- Add the diluted Razaxaban solutions to the wells to achieve a range of final concentrations. Include wells with vehicle control (no inhibitor).
- Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the binding of the inhibitor to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
- Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

Data Analysis:

 Determine the initial rate of the enzymatic reaction for each concentration of Razaxaban by calculating the slope of the linear portion of the fluorescence versus time plot.



- Calculate the percentage of inhibition for each concentration of Razaxaban relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the Razaxaban concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

Razaxaban Hydrochloride was a promising, potent, and selective oral Factor Xa inhibitor that demonstrated efficacy in preclinical and early clinical studies for the prevention of venous thromboembolism. Its discovery highlighted the potential of targeting Factor Xa for oral anticoagulation and provided valuable insights into the structure-activity relationships of pyrazole-based inhibitors. However, the dose-limiting bleeding observed in its Phase II clinical trial ultimately led to the discontinuation of its development. The journey of Razaxaban, from its rational design and synthesis to its clinical evaluation, serves as an important case study in the development of novel anticoagulants and underscores the critical balance between antithrombotic efficacy and bleeding risk.

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